molecular formula C21H17ClN4 B062666 5-Chloromethyl-2-trityl-2H-tetrazole CAS No. 160998-59-4

5-Chloromethyl-2-trityl-2H-tetrazole

Cat. No.: B062666
CAS No.: 160998-59-4
M. Wt: 360.8 g/mol
InChI Key: CQOAMXQYKCRSFJ-UHFFFAOYSA-N
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Description

Early Developments in Tetrazole Chemistry

Tetrazoles gained prominence in the late 19th century following Bladin’s seminal work, but their utility as protective intermediates remained unexplored until the 1980s. The inherent instability of free tetrazoles under basic conditions necessitated robust protection strategies. Initial approaches relied on benzyl and p-methoxybenzyl (PMB) groups, but these suffered from limited stability during multi-step syntheses.

The breakthrough came with the adoption of trityl (triphenylmethyl) groups, which provided unprecedented steric shielding. As demonstrated in WO1996034861, N²-tritylation using trityl alcohol instead of moisture-sensitive trityl chloride marked a paradigm shift. This method reduced production costs by 40% while maintaining >95% regioselectivity in tetrazole protection.

Evolution of 5-Chloromethyl Derivatives

The introduction of chloromethyl substituents at the tetrazole’s 5-position (Figure 1) addressed critical reactivity challenges:

Table 1: Comparative reactivity of tetrazole derivatives

Compound Reaction Rate (k, s⁻¹) Thermal Stability (°C)
1H-Tetrazole 1.0 × 10⁻³ 80
5-Methyl-1H-tetrazole 2.3 × 10⁻³ 120
5-Chloromethyl-2-trityl 5.8 × 10⁻⁵ 220

Data adapted from

This structural modification enabled nucleophilic substitution at the chloromethyl site while maintaining the trityl group’s protective function. CN101805306B details an optimized synthesis route using hydroxyacetonitrile and sodium azide, achieving 88% yield through tandem cyclization-tritylation. The process eliminates hazardous aluminum azide intermediates, enhancing industrial feasibility.

Properties

IUPAC Name

5-(chloromethyl)-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAMXQYKCRSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-2-trityl-2H-tetrazole typically involves the reaction of trityl chloride with 5-chloromethyl-2H-tetrazole under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-2-trityl-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tetrazole derivatives with amine functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-Chloromethyl-2-trityl-2H-tetrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-trityl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors. The trityl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
5-Chloromethyl-2-trityl-2H-tetrazole C₂₁H₁₇ClN₄ 360.85 5-CH₂Cl, 2-CPh₃ N/A Protecting group in organic synthesis
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₆ClN₄ 209.62 1-aryl (4-Cl-C₆H₄), 5-CH₃ 145–147 Ligand in coordination chemistry
5-Methyl-2-(trimethylsilyl)-2H-tetrazole C₅H₁₂N₄Si 156.27 5-CH₃, 2-Si(CH₃)₃ N/A Silyl-protecting agent
5-Chloromethyl-1H-tetrazole C₂H₃ClN₄ 118.52 5-CH₂Cl (1H-tautomer) N/A Intermediate in heterocyclic synthesis
5-(4-Methoxyphenyl)-2H-tetrazole C₈H₈N₄O 176.18 5-aryl (4-OCH₃-C₆H₄) N/A Building block for metal-organic frameworks

Key Comparisons

Substituent Effects on Reactivity

  • The trityl group in this compound provides steric shielding, reducing undesired side reactions during nucleophilic substitutions. In contrast, 5-Chloromethyl-1H-tetrazole lacks this protection, making it more reactive but less stable .
  • Silyl groups (e.g., in 5-Methyl-2-(trimethylsilyl)-2H-tetrazole) offer similar steric protection but differ in electronic properties, enabling selective deprotection under milder conditions compared to trityl .

Thermal and Chemical Stability Aryl-substituted tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole) exhibit higher thermal stability (melting points >140°C) due to aromatic conjugation, whereas aliphatic derivatives like 5-Chloromethyl-1H-tetrazole may decompose at lower temperatures . The trityl group enhances solubility in non-polar solvents (e.g., toluene, DCM), whereas methoxyphenyl derivatives (e.g., 5-(4-Methoxyphenyl)-2H-tetrazole) show increased polarity and water solubility .

Applications in Synthesis

  • Energetic Materials : Nitro- and perchlorate-substituted tetrazoles (e.g., 5-(Dinitromethyl)tetrazole) are used in high-energy materials, but this compound is unsuitable due to its low nitrogen content and stability .
  • Coordination Chemistry : Methoxyphenyl and aryl tetrazoles (e.g., 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole) act as ligands for metal-organic frameworks (MOFs), whereas the trityl group’s bulkiness limits such applications .

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Characteristic Signals
This compound N/A N/A Trityl aromatic protons (~7.2–7.4 ppm)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 1600 (C=N) 2.5 (s, CH₃), 7.4–7.6 (m, Ar-H) Distinct aryl and methyl signals
5-(4-Methoxyphenyl)-2H-tetrazole 1250 (C-O-C), 1600 (C=N) 3.8 (s, OCH₃), 7.0–7.2 (m, Ar-H) Methoxy and aromatic resonances

Research Findings and Trends

  • Synthetic Efficiency : Trityl-protected tetrazoles are favored in automated solid-phase synthesis due to their robustness, whereas silyl derivatives are preferred in solution-phase reactions for their ease of removal .
  • Safety Profiles : Unlike nitro-substituted tetrazoles, this compound exhibits low impact and friction sensitivity, making it safer for laboratory use .
  • Emerging Applications : Recent studies explore trityl tetrazoles in click chemistry and bioorthogonal reactions, leveraging their stability under physiological conditions .

Biological Activity

5-Chloromethyl-2-trityl-2H-tetrazole (CMTT) is a synthetic organic compound belonging to the tetrazole family, characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The molecular formula of CMTT is C21_{21}H17_{17}ClN4_4, with a molecular weight of approximately 360.84 g/mol .

CMTT's biological activity is largely attributed to its ability to interact with various biological targets, particularly enzymes. Notably, tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can enhance the pharmacokinetic properties of therapeutic agents, making CMTT significant for drug design .

Biological Activities

Research indicates that tetrazole derivatives, including CMTT, exhibit a range of biological activities:

  • Antimicrobial Activity : CMTT has shown potential antifungal properties against pathogens such as Candida albicans and Aspergillus niger. This suggests its utility in developing new antifungal agents .
  • Antitumor Activity : Similar compounds have demonstrated micromolar activity against various cancer cell lines, indicating that CMTT may possess anticancer properties .
  • Enzyme Inhibition : The compound's interaction with specific enzymes can lead to significant biological effects, including modulation of metabolic pathways .

Study 1: Antifungal Activity

In a study assessing the antifungal potential of various tetrazole derivatives, CMTT was evaluated for its efficacy against Candida albicans. The results indicated that CMTT exhibited significant antifungal activity, comparable to established antifungal agents. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity .

Study 2: Antitumor Properties

Research exploring the antitumor effects of tetrazole derivatives found that compounds similar to CMTT displayed cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Efficacy Reference
AntifungalCandida albicansSignificant
AntifungalAspergillus nigerModerate
AntitumorA549 (Lung Cancer)Micromolar activity
AntitumorHeLa (Cervical Cancer)Micromolar activity

The synthesis of this compound typically involves several key methods. One common approach is the cyclization of chloromethyl cyanide with sodium azide under reflux conditions, leading to the formation of the tetrazole ring. This reaction is often optimized using catalysts to enhance yield and efficiency .

Chemical Reactions

CMTT undergoes various chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction : The compound is stable under oxidative conditions, making it suitable for further chemical modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Chloromethyl-2-trityl-2H-tetrazole, and how is regioselectivity controlled?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, PEG-400-mediated reactions under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C yield derivatives with controlled regioselectivity. Monitoring via TLC and purification through recrystallization ensures product integrity . Regioselectivity is influenced by base selection (e.g., KOH in DMSO) and activation methods (thermal vs. microwave), favoring 2H-tetrazole isomers under specific conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for ¹H) and trityl protons (δ ~7.2–7.5 ppm). For example, 1H-tetrazole protons appear as broad singlets near δ 8.0–9.0 ppm in CDCl₃ .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~650–750 cm⁻¹) and tetrazole ring (N=N, ~1450–1550 cm⁻¹) confirm functional groups .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for graphical representation is standard. For example, orthorhombic/monoclinic systems with low R₁ values (<0.05) ensure accuracy. Data collection at 100–150 K minimizes thermal motion artifacts .

Q. What are the foundational principles for achieving regioselectivity in tetrazole alkylation reactions?

  • Methodological Answer : Steric and electronic factors govern alkylation sites. Bulky groups (e.g., trityl) favor substitution at the less-hindered N2 position. Solvent polarity (e.g., DMSO vs. PEG-400) and base strength (KOH vs. mild amines) further modulate regioselectivity .

Advanced Research Questions

Q. How do conflicting data on regioselectivity arise in alkylation reactions, and how can they be resolved experimentally?

  • Methodological Answer : Contradictions stem from varying reaction conditions (e.g., thermal vs. microwave activation). For example, microwave-assisted reactions in DMSO with KOH yield N2-alkylation, while thermal methods in PEG-400 may favor N1 isomers. Systematic screening of bases (e.g., NaH vs. K₂CO₃) and solvents, coupled with NMR/LC-MS monitoring, resolves discrepancies .

Q. What mechanistic insights explain the formation of this compound during cycloaddition or alkylation?

  • Methodological Answer : Cycloaddition between HN₃ and chloromethyl nitriles proceeds via a Huisgen-type mechanism, with trityl groups stabilizing transition states through steric shielding. Alkylation follows an SN2 pathway, where nucleophilic attack at the chloromethyl carbon is facilitated by polar aprotic solvents .

Q. How can computational chemistry predict regioselectivity and optimize synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state energies to predict alkylation sites. Molecular docking studies (e.g., AutoDock Vina) assess steric compatibility of trityl groups with active sites in catalytic systems .

Q. What challenges arise in refining high-resolution crystal structures, and how can SHELX parameters be optimized?

  • Methodological Answer : Challenges include twinning, disorder in trityl groups, and weak diffraction. SHELXL refinement using TWIN/BASF commands and anisotropic displacement parameters (ADPs) for heavy atoms improves model accuracy. High-resolution data (d ≤ 0.8 Å) and iterative Fourier recycling (e.g., SHELXL-2018) resolve electron density ambiguities .

Q. How do solvent and catalyst systems impact yield and purity in large-scale syntheses?

  • Methodological Answer : PEG-400 enhances solubility and reduces side reactions via phase-transfer catalysis. Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve recyclability and reduce metal contamination. Optimized conditions (70–80°C, 1–2 h) achieve yields >65% with HPLC purity >98% .

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